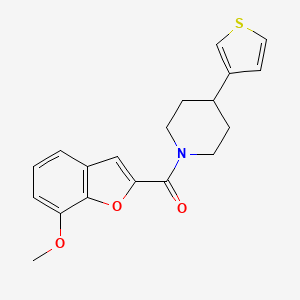
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine (MBTPC) is an important synthetic compound in the field of medicinal chemistry. It is a member of the benzofuran-2-carbonyl family, which is a group of compounds with a wide range of biological activities. MBTPC has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBTPC.
科学的研究の応用
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In particular, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and melanoma. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to have anti-inflammatory and antioxidant properties, which may be beneficial for treating inflammatory diseases. Furthermore, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The exact mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is still not fully understood. However, it is believed to act by targeting several molecular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS). By targeting these pathways and enzymes, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been shown to have several biochemical and physiological effects. In particular, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to reduce inflammation, inhibit the growth of cancer cells, and reduce oxidative stress. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to have neuroprotective effects, which may be beneficial for treating neurological disorders. Furthermore, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine has been found to have anticonvulsant and antidepressant effects, which may be beneficial for treating epilepsy and depression.
実験室実験の利点と制限
The use of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine in laboratory experiments has several advantages and limitations. One of the main advantages is that 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is relatively easy to synthesize and is commercially available. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is highly stable and can be stored for long periods of time without degradation. One of the main limitations is that 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is not approved by the FDA for use in humans, so it should only be used in laboratory experiments.
将来の方向性
There are several potential future directions for the study of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine. One of the main areas of research is to further investigate the mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine. Additionally, further research is needed to determine the optimal dosage and delivery methods for 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine. Furthermore, further research is needed to determine the potential applications of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine for treating various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the long-term safety and efficacy of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine.
合成法
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-(thiophen-3-yl)piperidine is synthesized through a three-step process. The first step involves the formation of the benzofuran-2-carbonyl moiety by reacting 1-benzofuran-2-carboxylic acid with an amine. The second step involves the formation of the thiophen-3-yl ring by reacting the benzofuran-2-carbonyl moiety with thiophene-3-carboxylic acid. The third and final step involves the formation of the piperidine ring by reacting the thiophen-3-yl moiety with piperidine.
特性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-16-4-2-3-14-11-17(23-18(14)16)19(21)20-8-5-13(6-9-20)15-7-10-24-12-15/h2-4,7,10-13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUYOTAOHACFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methoxybenzofuran-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)

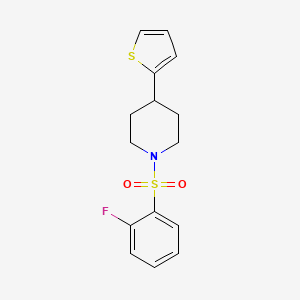
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)
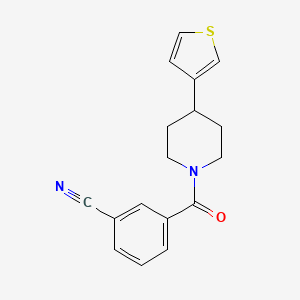
![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)
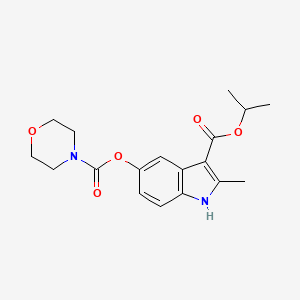
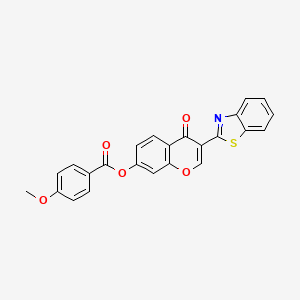
![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)
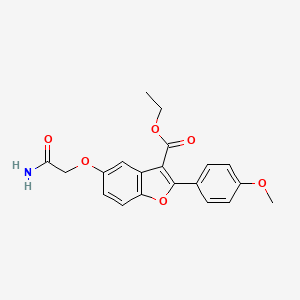
![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503308.png)